molecular formula C16H18N4O3S B11576677 {4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone

{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone

Cat. No.: B11576677
M. Wt: 346.4 g/mol
InChI Key: LYIFCYVXGURWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a nitro group, and a thiomorpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by nitration to introduce the nitro group. The resulting nitro-pyrazole is then reacted with a benzyl halide to form the pyrazole-benzyl intermediate. Finally, the thiomorpholine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole and thiomorpholine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring may interact with enzymes or receptors. The thiomorpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Fluvastatin: A statin drug with a similar pyrazole ring structure.

    Vorasidenib: A compound with a similar mechanism of action involving enzyme inhibition.

Uniqueness

{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(thiomorpholin-4-yl)methanone is unique due to its combination of a nitro-pyrazole structure with a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H18N4O3S/c1-12-10-15(20(22)23)17-19(12)11-13-2-4-14(5-3-13)16(21)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3

InChI Key

LYIFCYVXGURWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CCSCC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.